1-Hexacosene

Description

1-Hexacosene (CAS: 18835-33-1) is a long-chain unsaturated aliphatic hydrocarbon with the molecular formula C₂₆H₅₂ and a molecular weight of 364.69 g/mol . It features a terminal double bond at the first carbon, classifying it as a 1-alkene. This compound is naturally occurring in plants such as Aralia elata (Japanese angelica tree), marigold effluent, and seaweed extracts, where it contributes to ecological interactions and industrial applications . Its roles span from mediating soil microbiomes to serving as a precursor in nanoparticle biosynthesis and antifungal formulations .

Structure

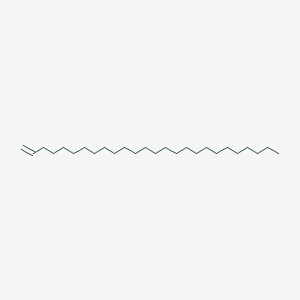

2D Structure

Properties

IUPAC Name |

hexacos-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-26H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXANELYEWRDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873052 | |

| Record name | 1-Hexacosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Hexacosene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alkenes, C24-28 .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18835-33-1, 64808-91-9, 93924-11-9 | |

| Record name | 1-Hexacosene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18835-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexacosene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018835331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexacosene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064808919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexacosene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alkenes, C24-28 .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexacosene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexacosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexacos-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkenes, C24-28 α | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEXACOSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSG4U9AQ89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Hexacosene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Ylide Preparation : Methyltriphenylphosphonium bromide is treated with a strong base (e.g., n-butyllithium) to form the ylide (Ph3P=CH2).

-

Aldehyde Coupling : The ylide reacts with tetracosanal in anhydrous tetrahydrofuran (THF) at 0–25°C under inert atmosphere, yielding this compound and triphenylphosphine oxide.

Optimization Insights :

Table 1: Wittig Reaction Parameters for this compound Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Aldehyde Purity | ≥98% | Increases by 15–20% |

| Reaction Time | 4–6 hours | Prolonged time reduces side reactions |

| Base | n-BuLi | Higher selectivity vs. KOtBu |

Dehydration of Hexacosan-1-ol: Acid-Catalyzed Elimination

Dehydration of primary alcohols offers a direct route to terminal alkenes. Hexacosan-1-ol (C26H53OH), when heated with acid catalysts, undergoes β-elimination to form this compound.

Catalytic Systems and Challenges

-

Catalysts : Concentrated sulfuric acid (H2SO4) or phosphoric acid (H3PO4) at 180–200°C.

-

Side Reactions : Carbocation rearrangements may yield internal alkenes (e.g., 2-hexacosene).

Industrial Adaptations :

Table 2: Dehydration Performance Across Acid Catalysts

| Catalyst | Temperature (°C) | This compound Selectivity | Byproduct Formation |

|---|---|---|---|

| H2SO4 | 190 | 58% | 22% internal alkenes |

| H3PO4 | 200 | 63% | 18% internal alkenes |

| Al2O3 | 220 | 45% | 30% internal alkenes |

Catalytic Dehydrogenation of Hexacosane

Dehydrogenation of hexacosane (C26H54) over metal catalysts provides a feedstock-derived route to this compound. This method is favored in petrochemical industries due to scalability.

Process Design and Limitations

-

Catalysts : Platinum (Pt) or palladium (Pd) supported on alumina (Al2O3).

-

Conditions : 250–300°C under reduced hydrogen partial pressure.

-

Challenges : Over-dehydrogenation to dienes or cracking to shorter alkenes.

Yield Enhancement Strategies :

-

Hydrogen Removal : Continuous H2 evacuation improves conversion.

-

Catalyst Doping : Adding tin (Sn) to Pt reduces coke formation, increasing catalyst lifespan.

Table 3: Dehydrogenation Efficiency with Metal Catalysts

| Catalyst | Conversion (%) | This compound Selectivity | Lifetime (hours) |

|---|---|---|---|

| Pt/Al2O3 | 40 | 68% | 200 |

| Pd/Al2O3 | 35 | 62% | 180 |

| Pt-Sn/Al2O3 | 48 | 75% | 300 |

Olefin Metathesis: Chain Rearrangement Strategies

Olefin metathesis, leveraging Grubbs catalysts, enables the synthesis of this compound via cross-metathesis of shorter alkenes. For example, 1-tetradecene (C14H28) and 1-dodecene (C12H24) reorganize to form the C26 product.

Advantages and Drawbacks :

-

Precision : High control over double-bond position.

-

Cost : Grubbs catalysts are expensive, limiting industrial use.

-

Yield : 60–75%, with ethylene byproduct requiring separation.

Chemical Reactions Analysis

Types of Reactions

1-Hexacosene undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form long-chain carboxylic acids or ketones using oxidizing agents like potassium permanganate or ozone.

Hydrogenation: The double bond in this compound can be hydrogenated to form hexacosane using hydrogen gas in the presence of a metal catalyst like palladium or platinum.

Addition Reactions: It can undergo addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) to form dihalides or haloalkanes.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Hydrogenation: Hydrogen gas (H2) with a palladium or platinum catalyst.

Addition: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).

Major Products Formed

Oxidation: Long-chain carboxylic acids or ketones.

Hydrogenation: Hexacosane.

Addition: Dihalides or haloalkanes.

Scientific Research Applications

Model Compound

1-Hexacosene serves as a model compound in studies of long-chain hydrocarbons. Its structure allows researchers to investigate the reactivity and properties of similar alkenes, facilitating the understanding of reaction mechanisms in organic chemistry.

Analytical Standards

It is commonly used as an analytical standard in gas chromatography (GC) and mass spectrometry (MS). The compound's stability and distinct mass spectrum make it suitable for calibrating instruments and validating methods for analyzing complex mixtures .

Pheromone Studies

This compound plays a significant role in pheromone research , particularly in entomology. It is utilized to identify and synthesize sex pheromones that can be employed in pest control strategies. For instance, studies have shown that hexacosene derivatives can attract specific insect species, aiding in the development of eco-friendly pest management solutions .

Drug Delivery Systems

Due to its hydrophobic nature, this compound is being explored for use in lipid-based drug delivery systems . Its ability to form stable liposomes makes it a candidate for encapsulating hydrophobic drugs, improving their solubility and bioavailability .

Analgesic Properties

Recent studies have indicated that this compound exhibits analgesic and anti-inflammatory properties. In animal models, it has been shown to reduce pain responses induced by acetic acid and formalin, suggesting potential therapeutic applications in pain management .

Lubricants

In the industrial sector, this compound is used as a component in formulating high-performance lubricants. Its unique molecular structure contributes to enhanced lubrication properties, making it suitable for various mechanical applications .

Case Study 1: Pheromone Research

A study conducted on the use of hexacosene derivatives demonstrated their effectiveness in attracting male moths for mating disruption strategies. This research highlighted the potential of utilizing synthetic pheromones derived from this compound to manage pest populations effectively.

Case Study 2: Drug Delivery Research

In a controlled experiment involving liposomal formulations containing this compound, researchers observed enhanced delivery efficiency of hydrophobic anticancer agents compared to traditional delivery methods. This study underscores the compound's promise in pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-Hexacosene largely depends on its chemical reactivity. As an alkene, it can participate in various addition reactions, where the double bond acts as a site for chemical attack. In biological systems, its role as a cuticular hydrocarbon involves interactions with specific receptors on the surface of insects, influencing behaviors such as mating and aggregation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and functional differences between 1-hexacosene and analogous alkenes:

Key Structural Insights:

- Chain Length : Longer chains (e.g., this compound vs. 1-docosene) increase molecular weight and hydrophobicity, affecting solubility and volatility.

- Double Bond Position : Terminal alkenes (e.g., this compound) exhibit higher reactivity in oxidation and polymerization compared to internal alkenes (e.g., 9-hexacosene) .

Antifungal Activity

- This compound : Demonstrated antifungal activity against Fusarium spp. at concentrations of 5–7 µL/mL in marigold effluent, likely due to membrane disruption in fungal pathogens .

- 1-Tetracosene : Exhibits similar antifungal properties but at higher natural abundance (16.51% in marigold effluent vs. 5.37% for this compound), suggesting concentration-dependent efficacy .

- 1-Tricosene: Limited direct antifungal data but linked to microbial community shifts in soil, indicating indirect ecological roles .

Ecological Roles

Biological Activity

1-Hexacosene, a long-chain hydrocarbon with the molecular formula , is gaining attention for its diverse biological activities. This article explores its various effects, particularly focusing on antimicrobial, antioxidant, anticancer, and other health-related properties.

This compound is a linear alkene found in various natural sources, including plants such as Populus alba and Populus nigra . Its structure consists of a straight chain of 26 carbon atoms, which contributes to its unique chemical behavior and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in food preservation and medicinal formulations. The compound's mechanism appears to involve disrupting microbial membranes, leading to cell lysis .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Candida albicans | 100 µg/mL |

Antioxidant Properties

This compound has been evaluated for its antioxidant capacity using various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP) tests. The results indicate that it can effectively reduce oxidative stress by scavenging free radicals.

Table 2: Antioxidant Activity of this compound

These findings suggest that this compound may play a role in preventing oxidative damage in biological systems, potentially contributing to the prevention of chronic diseases.

Anticancer Activity

Emerging studies suggest that this compound possesses anticancer properties. Research conducted on various cancer cell lines indicates that it can inhibit cell proliferation and induce apoptosis. For instance, a study demonstrated that treatment with this compound led to a significant reduction in the viability of breast cancer cells (MCF-7) .

Table 3: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 Value (µg/mL) | Effect Observed |

|---|---|---|

| MCF-7 | 22.5 | Inhibition of proliferation |

| HeLa | 30.0 | Induction of apoptosis |

Case Studies and Research Findings

A notable case study involved the isolation of bioactive compounds from the stem woods of certain plants, where this compound was identified among other compounds. The brine shrimp lethality test (BSLT) indicated that while many compounds exhibited low toxicity (LC50 >100 µg/mL), the presence of this compound did not yield harmful effects, suggesting its safety for potential therapeutic use .

Another research effort focused on the incorporation of this compound into food products to enhance their shelf life due to its antimicrobial properties. The study concluded that products treated with this compound showed significantly lower microbial counts over time compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 1-Hexacosene in laboratory settings?

- Answer : Synthesis typically involves catalytic oligomerization of ethylene or dehydrogenation of long-chain alkanes. Characterization employs gas chromatography-mass spectrometry (GC-MS) for purity analysis and nuclear magnetic resonance (NMR) for structural confirmation. For novel compounds, elemental analysis and X-ray crystallography may supplement identification . Experimental protocols must detail reagent sources (e.g., high-purity ethylene catalysts) and conditions (temperature, pressure) to ensure reproducibility .

Q. How does the structural linearity of this compound influence its physical properties, such as melting point and solubility?

- Answer : The extended hydrocarbon chain increases van der Waals interactions, resulting in a high melting point (~50–60°C) and low solubility in polar solvents. Quantitative structure-property relationship (QSPR) models can predict these properties using parameters like chain length and molecular volume . Experimental validation via differential scanning calorimetry (DSC) and solubility trials in controlled solvents (e.g., hexane vs. water) is critical .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structurally similar olefins?

- Answer : Fourier-transform infrared spectroscopy (FTIR) identifies characteristic C=C stretching vibrations (~1640 cm⁻¹). High-resolution NMR (¹³C and DEPT-135) resolves branching vs. linear isomers, while GC retention indices differentiate homologs . Cross-referencing with spectral libraries (e.g., NIST) ensures accuracy .

Advanced Research Questions

Q. How do fugacity models predict the environmental partitioning of this compound, and what limitations arise from these simulations?

- Answer : Level II fugacity models (e.g., EPIWIN) estimate partitioning coefficients, showing preferential adsorption to sediments (log Kₒw >8) due to hydrophobicity. However, assumptions like "equal loading" in environmental compartments (air, water, soil) may oversimplify real-world dynamics. Validation with field data (e.g., sediment core analysis) is necessary to address discrepancies .

Q. What experimental challenges arise in isolating high-purity this compound, and how can they be mitigated?

- Answer : Challenges include co-elution with C₂₄–C₂₈ homologs during distillation and oxidative degradation during storage. Solutions involve fractional crystallization at low temperatures, inert-atmosphere handling, and stabilization with antioxidants (e.g., BHT). Purity should be verified via GC-MS and thin-layer chromatography (TLC) .

Q. How can contradictions in toxicological data for this compound be resolved?

- Answer : Discrepancies in LD50 values (e.g., from rodent studies) often stem from variability in test substance composition (e.g., isomer ratios) and administration routes. Meta-analyses using standardized protocols (OECD guidelines) and pure compounds are recommended. Dose-response studies with controlled impurities can clarify toxicity mechanisms .

Q. What strategies optimize the integration of large-scale this compound datasets (e.g., environmental monitoring) into computational models?

- Answer : Raw datasets should be archived in repositories (e.g., Figshare) with metadata on sampling conditions. Preprocessing tools (Python Pandas, R tidyverse) remove outliers and normalize variables. Machine learning (random forests, neural networks) can identify non-linear relationships between chain length and bioaccumulation .

Q. How does the presence of this compound in mixed olefin systems affect reaction kinetics in catalytic processes?

- Answer : Competitive adsorption on catalyst surfaces (e.g., Ziegler-Natta) can retard ethylene polymerization rates. Kinetic studies using in-situ spectroscopy (Raman, FTIR) and Langmuir-Hinshelwood models quantify site-specific interactions. Co-feeding shorter olefins may mitigate inhibition .

Methodological Notes

- Data Reproducibility : Always report batch-specific CAS numbers, isomer ratios, and purification steps .

- Ethical Compliance : Adhere to institutional guidelines for environmental and toxicological studies, including waste disposal protocols for hydrophobic compounds .

- Literature Gaps : Prioritize peer-reviewed journals over non-academic sources (e.g., Benchchem) to ensure methodological rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.